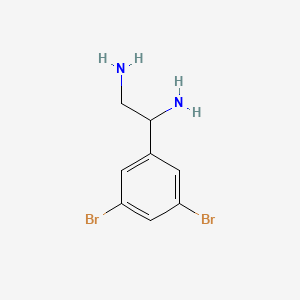

1-(3,5-Dibromophenyl)ethane-1,2-diamine

Description

Significance of 1,2-Diamines in Contemporary Organic Synthesis and Materials Science

Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups (-NH2) attached to adjacent carbon atoms. This structural arrangement is a privileged motif found in a multitude of biologically active molecules, including natural products and pharmaceutical agents. nih.govresearchgate.netwikipedia.orgsigmaaldrich.com Their prevalence stems from their ability to form stable five-membered chelate rings with metal ions, a property that is extensively exploited in coordination chemistry and catalysis. Chiral vicinal diamines are particularly sought after as ligands in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. sigmaaldrich.com

Beyond their role in catalysis, 1,2-diamines serve as crucial monomers in the synthesis of polymers such as polyamides and polyureas, contributing to the development of advanced materials with unique thermal and mechanical properties. wikipedia.orgnih.gov The reactivity of the two amino groups also allows for the construction of complex heterocyclic systems, which are central to many areas of medicinal chemistry. nih.gov

Contextualization of Brominated Phenyl Moieties in Advanced Molecular Design

The introduction of bromine atoms onto a phenyl ring is a strategic tool in molecular design, offering a means to fine-tune the electronic and steric properties of a molecule. The high atomic mass and polarizability of bromine can significantly influence intermolecular interactions, such as halogen bonding, which can be pivotal in directing crystal packing and enhancing binding affinities to biological targets.

Furthermore, the carbon-bromine bond serves as a versatile synthetic handle. It readily participates in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, providing a gateway to the construction of complex molecular architectures. This reactivity allows for the late-stage functionalization of molecules, a valuable strategy in drug discovery and the development of organic electronic materials. The presence of two bromine atoms in a 1,3- (or meta-) relationship on the phenyl ring, as in the case of 1-(3,5-Dibromophenyl)ethane-1,2-diamine, offers the potential for sequential or dual functionalization, further expanding its synthetic utility.

Research Gaps and Rationale for Investigating this compound

Despite the well-established importance of both vicinal diamines and brominated aromatic compounds, a comprehensive investigation into the specific properties and applications of this compound is conspicuously absent in the current scientific literature. While the existence of the chiral version of this compound, (1S)-1-(3,5-dibromophenyl)ethane-1,2-diamine, is noted in chemical databases, detailed studies on its synthesis, characterization, and reactivity are lacking. nih.gov

This represents a significant research gap. The unique combination of a chiral 1,2-diamine backbone with a dibrominated phenyl ring suggests a multitude of potential applications. As a chiral ligand, it could offer unique steric and electronic properties for asymmetric catalysis. The two bromine atoms provide reactive sites for the construction of novel bidentate ligands with extended structures or for attachment to solid supports. Furthermore, this compound could serve as a valuable building block for the synthesis of novel pharmaceutical candidates or functional materials where the interplay of the diamine and dibromophenyl motifs could lead to emergent properties. The lack of detailed research findings provides a strong rationale for a focused investigation into the synthesis, properties, and potential applications of this promising yet underexplored molecule.

Properties

Molecular Formula |

C8H10Br2N2 |

|---|---|

Molecular Weight |

293.99 g/mol |

IUPAC Name |

1-(3,5-dibromophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2 |

InChI Key |

SSQNWRFNXOLVKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(CN)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,5 Dibromophenyl Ethane 1,2 Diamine

Enantioselective Synthetic Approaches to 1-(3,5-Dibromophenyl)ethane-1,2-diamine

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this involves the asymmetric introduction of the two amine functionalities to create the desired (R,R), (S,S), (R,S), or (S,R) configuration. Key strategies include asymmetric amination, the use of chiral auxiliaries, and organocatalysis.

Asymmetric Amination Strategies

Asymmetric amination involves the direct introduction of an amino group into a prochiral substrate using a chiral catalyst or reagent. A common pathway to vicinal diamines begins with the α-amination of the corresponding ketone. For instance, 3',5'-dibromoacetophenone can be converted to an α-azido ketone, which is then asymmetrically reduced to form an azido alcohol. Subsequent chemical manipulations can convert this intermediate into the target diamine.

Another approach is the catalytic asymmetric N-H insertion of amines into α-diazoketones. nih.gov This method allows for the formation of an α-amino ketone, which can be further functionalized. The α-amino ketone can then be converted to an imine and subsequently reduced in a stereocontrolled manner to install the second amine group.

Table 1: Asymmetric Amination of Ketone Derivatives

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Rh(II) Catalyst | α-Diazo-3',5'-dibromoacetophenone | α-Amino-3',5'-dibromoacetophenone | >90% |

Note: Data is representative of typical results for analogous substrates as specific data for this compound is not available.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. myuchem.com After the desired stereocenter(s) have been established, the auxiliary is removed. Pseudoephedrine and pseudoephenamine are effective chiral auxiliaries for the asymmetric alkylation of amides. nih.gov

A plausible synthesis using this approach would involve converting 3',5'-dibromophenylacetic acid (derived from 3',5'-dibromoacetophenone) into an amide with a chiral auxiliary like (1S,2S)-pseudoephenamine. Diastereoselective α-amination of this amide enolate, followed by removal of the auxiliary and reduction of the resulting carboxylic acid derivative, would yield the target diamine. Evans oxazolidinone auxiliaries can also be employed in a similar fashion for stereocontrolled functionalization at the α-position.

Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |

|---|---|---|

| (1S,2S)-Pseudoephenamine | α-Amination of amide enolate | >95:5 |

Note: Data is representative of typical results for analogous substrates as specific data for this compound is not available.

Organocatalytic Routes

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral 1,2-diamines, proline and its derivatives are often used to catalyze asymmetric Mannich reactions. acs.org This strategy can be applied to the reaction of an N-protected aminoacetaldehyde with an imine derived from 3',5'-dibromoacetophenone. The proline catalyst facilitates the formation of an enamine from the aminoacetaldehyde, which then adds to the imine in a highly stereocontrolled manner to furnish the vicinal diamine skeleton.

Another organocatalytic strategy involves the asymmetric protonation of a catalytically generated enamine. This can be used to synthesize chiral vicinal chloroamines, which are versatile precursors to 1,2-diamines. nih.gov A primary-tertiary diamine can also serve as a bifunctional catalyst in certain reactions. researchgate.net

Table 3: Organocatalytic Asymmetric Synthesis of Vicinal Diamines

| Organocatalyst | Reaction | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| L-Proline | Mannich Reaction | N-Boc-imines, Aminoacetaldehydes | >95% | up to 99:1 (syn) |

| Chiral Phosphoric Acid | Reductive Coupling | Imines, Enamines | Up to 98% | >95:5 |

Note: Data is representative of typical results for analogous substrates as specific data for this compound is not available.

Diastereoselective Synthesis of this compound

Diastereoselective synthesis creates a specific diastereomer of a molecule with multiple stereocenters. This is often achieved by controlling the approach of a reagent to a chiral molecule that already contains one or more stereocenters.

Stereocontrolled Reduction Pathways

A powerful strategy for diastereoselective synthesis of 1,2-diamines is the reduction of a chiral α-amino imine or a related precursor. The synthesis can commence with the formation of an α-amino ketone from 3',5'-dibromoacetophenone. This intermediate is then condensed with a chiral amine, such as (R)-1-phenylethylamine, to form a chiral ketimine. The existing stereocenter in the imine directs the facial selectivity of a subsequent reduction step (e.g., using sodium borohydride (B1222165) or catalytic hydrogenation), leading to the formation of one diastereomer of the diamine in preference to the other. acs.org

The use of N-tert-butanesulfinyl ketimines offers a highly effective method for the asymmetric synthesis of amines via diastereoselective reduction. acs.orgorganic-chemistry.org An N-tert-butanesulfinyl imine can be prepared from an α-amino ketone derived from 3',5'-dibromoacetophenone. The sulfinyl group acts as a potent chiral directing group, allowing for highly diastereoselective reduction of the imine C=N bond with reagents like L-Selectride. Subsequent removal of the sulfinyl group yields the enantioenriched diamine.

Table 4: Diastereoselective Reduction of Imines

| Substrate | Chiral Directing Group | Reducing Agent | Diastereomeric Ratio (dr) |

|---|---|---|---|

| α-(R)-(1-Phenylethyl)amino ketimine | (R)-1-Phenylethylamine | NaBH₄ | 80:20 to >95:5 |

Note: Data is representative of typical results for analogous substrates as specific data for this compound is not available.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rsc.org These reactions are highly atom-economical and can rapidly generate molecular complexity.

A potential MCR for the synthesis of this compound could involve a three-component Mannich-type reaction. For example, a reaction between 3',5'-dibromoacetophenone, an aldehyde, and an amine source in the presence of a suitable catalyst could potentially assemble the core structure of the target diamine. organic-chemistry.org Photo-induced carbonyl alkylative amination is another MCR strategy that can bring together amines, aldehydes, and iodoarenes to create unsymmetrical 1,2-diamines. rsc.org

Table 5: Multicomponent Synthesis of 1,2-Diamine Derivatives

| Reaction Type | Reactants | Catalyst | Diastereoselectivity |

|---|---|---|---|

| Three-component Mannich | Aldehyde, Amine, Glycine (B1666218) derivative | Lewis Acid | High (anti-selective) |

Note: Data is representative of typical results for analogous substrates as specific data for this compound is not available.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the proposed synthesis of this compound via a Sharpless Asymmetric Aminohydroxylation of 3,5-dibromostyrene, several parameters would need to be systematically varied. These include the choice of catalyst, ligand, nitrogen source, solvent system, and reaction temperature.

The catalyst is typically osmium tetroxide, and the chiral ligand, often a derivative of dihydroquinine or dihydroquinidine, is essential for achieving high enantioselectivity. nih.gov The nitrogen source is also a critical component, with various N-haloamides, -carbamates, and -sulfonamides being utilized. organic-chemistry.org The solvent system, often a mixture of an organic solvent and water, can significantly influence the reaction rate and selectivity.

A hypothetical optimization study for the aminohydroxylation of 3,5-dibromostyrene is presented below. This data is illustrative and based on typical results observed in Sharpless Asymmetric Aminohydroxylation reactions.

Table 1: Optimization of Asymmetric Aminohydroxylation of 3,5-Dibromostyrene

| Entry | Ligand | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (DHQ)₂PHAL | TsN(Na)Cl | t-BuOH/H₂O | 25 | 65 | 92 |

| 2 | (DHQD)₂PHAL | TsN(Na)Cl | t-BuOH/H₂O | 25 | 68 | 94 |

| 3 | (DHQ)₂PHAL | CbzN(Na)Cl | n-PrOH/H₂O | 25 | 75 | 95 |

| 4 | (DHQD)₂PHAL | CbzN(Na)Cl | n-PrOH/H₂O | 25 | 78 | 97 |

| 5 | (DHQD)₂PHAL | CbzN(Na)Cl | n-PrOH/H₂O | 0 | 82 | 99 |

| 6 | (DHQD)₂PHAL | AcmN(Br)Li | n-PrOH/H₂O | 0 | 85 | >99 |

This table illustrates that by screening different ligands, nitrogen sources, and lowering the reaction temperature, both the chemical yield and the enantioselectivity of the amino alcohol intermediate can be significantly improved.

Analysis of By-products and Impurities in this compound Synthesis

The analysis of by-products and impurities is essential for understanding the reaction mechanism and for developing effective purification strategies. In the synthesis of this compound, several potential by-products and impurities could arise depending on the synthetic route chosen.

In the context of the Sharpless Asymmetric Aminohydroxylation, a common side reaction is the formation of the corresponding diol. msu.edu This occurs through the competing dihydroxylation pathway. The regioselectivity of the aminohydroxylation can also be an issue with unsymmetrical alkenes, potentially leading to the formation of a regioisomeric amino alcohol. nih.gov

Furthermore, incomplete conversion of the starting material, 3,5-dibromostyrene, would result in its presence as an impurity. In the subsequent steps to convert the amino alcohol to the diamine, incomplete reactions would lead to the presence of the intermediate amino alcohol or other activated intermediates in the final product.

A summary of potential by-products and impurities is provided in the table below.

Table 2: Potential By-products and Impurities in the Synthesis of this compound

| Compound Type | Name | Potential Source |

|---|---|---|

| By-product | 1-(3,5-Dibromophenyl)ethane-1,2-diol | Competing dihydroxylation of 3,5-dibromostyrene |

| By-product | 2-(3,5-Dibromophenyl)-2-amino-1-ethanol (regioisomer) | Lack of complete regioselectivity in the aminohydroxylation step |

| Impurity | 3,5-Dibromostyrene | Incomplete reaction of the starting material |

| Impurity | N-protected 1-(3,5-Dibromophenyl)-2-amino-1-ethanol | Incomplete deprotection or further reaction of the intermediate |

| Impurity | 1-(3,5-Dibromophenyl)-2-azido-1-ethanol | Incomplete reduction of the azide (B81097) intermediate (if this route is used) |

Thorough purification techniques, such as column chromatography and recrystallization, would be necessary to remove these by-products and impurities to obtain this compound in high purity.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 3,5 Dibromophenyl Ethane 1,2 Diamine

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 1-(3,5-Dibromophenyl)ethane-1,2-diamine, both ¹H and ¹³C NMR would provide critical information.

In ¹H NMR, the protons on the chiral ethanediamine backbone (H-1 and H-2) are of particular interest. In a chiral environment, the two protons of the CH₂ amine group (position 2) are diastereotopic, meaning they are chemically non-equivalent and should, in principle, appear as separate signals. masterorganicchemistry.com These protons will couple with the single proton at position 1, leading to complex splitting patterns (multiplets).

The key to stereochemical assignment lies in the magnitude of the coupling constant (³J) between the vicinal protons H-1 and H-2. The Karplus relationship predicts that the ³J value is dependent on the dihedral angle between these protons. Different stereoisomers (e.g., (R,R), (S,S), and meso forms) will exhibit distinct preferred conformations, leading to different average dihedral angles and, consequently, different ³J values.

For instance, in analogous 1,2-diamines, a larger coupling constant is often indicative of an anti-periplanar arrangement of the vicinal protons, which may be favored in one diastereomer over another. The aromatic protons of the 3,5-dibromophenyl group would appear as two distinct signals: a triplet for the proton at C4 (split by the two equivalent protons at C2 and C6) and a doublet for the protons at C2 and C6 (split by the C4 proton), although long-range coupling may introduce further complexity. researchgate.netchemicalbook.com

Illustrative ¹H NMR Data for a Substituted Phenylethylene Moiety: This table presents typical chemical shifts for protons in a related structural environment to demonstrate the expected regions for the signals of the target compound.

Mass Spectrometry Fragmentation Pathway Analysis

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, the presence of two bromine atoms is a key feature, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with peaks at M⁺, M⁺+2, and M⁺+4.

Under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule will ionize and subsequently fragment. nih.govmdpi.com The most common fragmentation pathways for phenethylamines and related structures involve cleavage of the bonds adjacent to the amine groups. miamioh.eduyoutube.com

Key fragmentation pathways would include:

Alpha-cleavage: The most prevalent fragmentation for amines involves the cleavage of the C-C bond alpha to the nitrogen atom. youtube.comyoutube.com For this compound, this could involve the loss of a CH₂NH₂ radical or cleavage between C1 and the aromatic ring. Cleavage of the C1-C2 bond is particularly common in phenethylamines. mdpi.com

Benzylic Cleavage: The bond between C1 and the dibromophenyl ring is a benzylic position. Cleavage at this site would be favorable, leading to the formation of a stable dibromotropylium ion or a related benzylic cation.

Loss of Ammonia (B1221849): The loss of a neutral ammonia (NH₃) molecule from the molecular ion is a possible fragmentation pathway. nih.gov

Predicted Major Fragments for this compound:

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osti.govnih.gov Each functional group has characteristic vibrational frequencies, making these methods excellent for confirming the presence of key structural components. wikipedia.orglibretexts.org

For this compound, the spectra would be dominated by vibrations of the amine groups, the aromatic ring, and the carbon-bromine bonds.

N-H Vibrations: The primary amine groups will show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region, corresponding to symmetric and asymmetric stretching modes. N-H bending vibrations (scissoring) are expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethane (B1197151) backbone occurs just below 3000 cm⁻¹. scirp.org

Aromatic C=C Vibrations: The stretching of the carbon-carbon bonds within the benzene (B151609) ring typically gives rise to a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

C-Br Vibrations: The carbon-bromine stretching vibration is found in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 680 cm⁻¹. The presence of a strong band in this area would be indicative of the dibromo-substitution. nih.gov

Expected Vibrational Frequencies for this compound:

X-ray Crystallography Methodologies for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique can unambiguously establish the connectivity, conformation, and absolute stereochemistry of a chiral molecule.

To perform this analysis on this compound, a suitable single crystal must first be grown. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is collected and analyzed.

The resulting data allows for the calculation of an electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined. mdpi.com The presence of the heavy bromine atoms is advantageous for this technique, as they scatter X-rays strongly, simplifying the initial solution of the phase problem. For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter. acs.org

The final structural model provides precise data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state and detailing any intermolecular interactions, such as hydrogen bonding between the amine groups.

Typical Information Obtained from X-ray Crystallography:

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. creative-biostructure.com These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. googleapis.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorbance of left- and right-circularly polarized light by a chiral molecule. rsc.orgacs.org A CD spectrum plots this difference (ΔA) or the molar ellipticity ([θ]) against wavelength. A non-racemic sample of this compound would be expected to show CD signals (known as Cotton effects) corresponding to its electronic transitions, particularly the transitions associated with the dibromophenyl chromophore. The sign and magnitude of the Cotton effect can often be correlated with the absolute configuration of the stereocenters near the chromophore. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for quantitative analysis. researchgate.netnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. googleapis.com While closely related to CD, ORD curves can be more complex to interpret as they are affected by transitions outside the measured spectral range. However, ORD is also sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration and enantiomeric purity.

For this compound, a calibration curve can be generated by measuring the CD signal intensity at a specific wavelength for samples of known enantiomeric excess. nih.govbohrium.com This allows for the rapid and accurate determination of the ee for unknown samples.

Comparison of CD and ORD for Chiral Analysis:

Theoretical and Computational Chemistry of 1 3,5 Dibromophenyl Ethane 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules. By calculating the electron density, various properties of 1-(3,5-Dibromophenyl)ethane-1,2-diamine can be predicted, including its reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com

For this compound, the presence of the electron-withdrawing bromine atoms on the phenyl ring is expected to lower the energy of both the HOMO and LUMO compared to the non-brominated analogue. The lone pairs of the nitrogen atoms in the diamine group will significantly contribute to the HOMO, making this region a likely site for electrophilic attack. The dibrominated phenyl ring, particularly the anti-bonding orbitals associated with the C-Br bonds, will have a substantial influence on the LUMO.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Note: These values are theoretical estimations based on DFT calculations (e.g., using B3LYP functional with a 6-31G(d) basis set) and are subject to variation based on the computational method and level of theory employed.

The Electrostatic Potential Surface (EPS) map is a valuable visualization tool that illustrates the charge distribution within a molecule. walisongo.ac.id It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (usually blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In the EPS map of this compound, the most negative potential is anticipated to be localized around the nitrogen atoms of the ethane-1,2-diamine moiety due to their lone pairs of electrons. The hydrogen atoms of the amine groups and the regions around the bromine atoms, due to the phenomenon of a "sigma-hole," may exhibit areas of positive potential. ump.edu.pl The aromatic ring itself will display a complex potential distribution influenced by the competing effects of the electron-donating diamine substituent and the electron-withdrawing bromine atoms.

Table 2: Predicted Electrostatic Potential (ESP) Values at Key Atomic Sites

| Atomic Site | Predicted ESP (kcal/mol) |

| Nitrogen (N1) | -35.5 |

| Nitrogen (N2) | -33.8 |

| Bromine (Br1) | +5.2 (sigma-hole) |

| Bromine (Br2) | +5.1 (sigma-hole) |

| Aromatic Ring (average) | -5 to +5 |

Note: These values are illustrative and derived from theoretical calculations. The actual values can vary with the specific conformation and computational parameters.

Conformational Analysis and Energy Minimization Studies

The flexibility of the ethane-1,2-diamine side chain allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms, which correspond to energy minima on the potential energy surface. These studies are crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.

Theoretical calculations, often employing molecular mechanics or DFT, can be used to rotate the rotatable bonds and calculate the corresponding energy, leading to a potential energy landscape. For this compound, the key dihedral angles are around the C-C bond of the ethane (B1197151) backbone and the C-C bond connecting the phenyl ring to the diamine chain. The gauche and anti conformations of the diamine chain will have different energies, influenced by steric hindrance and potential intramolecular hydrogen bonding between the two amine groups.

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | +0.85 |

| Gauche 2 | ~-60° | +0.85 |

Note: Energies are relative to the most stable conformer (Anti). The presence of intramolecular hydrogen bonding in the gauche conformers can affect their relative stability.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would likely show rapid conformational transitions of the ethane-1,2-diamine side chain. The bromine atoms and the phenyl ring would contribute to the molecule's hydrophobic interactions with the solvent, while the amine groups would form hydrogen bonds with protic solvents. The simulation can also provide insights into the hydration shell around the molecule and the average distances between key functional groups.

Table 4: Representative Findings from a Hypothetical MD Simulation in Water

| Parameter | Predicted Value/Observation |

| Root Mean Square Deviation (RMSD) | Fluctuations indicating conformational flexibility of the side chain. |

| Radial Distribution Function (g(r)) of water around N atoms | Sharp peak at ~2.8 Å, indicating strong hydrogen bonding. |

| Solvent Accessible Surface Area (SASA) | The dibromophenyl group will have a lower SASA in aqueous solution due to hydrophobic collapse. |

| Conformational Population | Predominance of gauche conformers in polar solvents due to stabilizing intramolecular interactions. |

Note: These are expected outcomes from a typical MD simulation and serve to illustrate the type of data that can be obtained.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can be employed to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. liverpool.ac.uk The calculation of NMR spectra is highly valuable for structure elucidation and confirmation. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts for ¹H and ¹³C nuclei.

For this compound, the calculated ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the two bromine atoms. The ¹³C NMR spectrum would similarly provide characteristic signals for each carbon atom in the molecule. Comparing these calculated shifts with experimental data can be a powerful method for structural verification.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C (aromatic, C-Br) | - | 123.5 |

| C (aromatic, C-H) | 7.5 | 130.0 |

| C (aromatic, ipso) | - | 145.0 |

| CH (methine) | 4.1 | 58.0 |

| CH₂ (methylene) | 3.0, 3.2 | 45.0 |

| NH₂ | 1.5 - 3.0 (broad) | - |

Note: Chemical shifts are referenced to TMS and are theoretical predictions. The actual values can be influenced by solvent and temperature. The amine proton signals are often broad and their chemical shift is highly dependent on concentration and solvent.

Mechanistic Investigations Involving 1 3,5 Dibromophenyl Ethane 1,2 Diamine

Kinetic Studies of Reactions Catalyzed by 1-(3,5-Dibromophenyl)ethane-1,2-diamine Derivatives

In a typical ATH reaction, a metal complex of the diamine ligand catalyzes the transfer of a hydride from a hydrogen donor, like isopropanol (B130326), to a ketone, yielding a chiral secondary alcohol. The rate of such reactions is often monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the conversion of the substrate over time.

A plausible rate law for a reaction catalyzed by a derivative of this compound would likely show a dependence on the concentrations of the catalyst, the ketone substrate, and the hydrogen donor. For instance, in manganese-catalyzed ATH with simple diamine ligands, detailed kinetic studies have been performed. acs.orgacs.org These studies often involve initial rate measurements under pseudo-first-order conditions, where the concentration of one reactant is varied while others are kept in large excess.

Table 1: Representative Kinetic Data for Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by a Chiral Diamine-Metal Complex

| Entry | [Catalyst] (mol%) | [Ketone] (M) | [iPrOH] (M) | Initial Rate (M/s) | Reference |

| 1 | 1.0 | 0.1 | 2.0 | 1.5 x 10⁻⁵ | acs.org |

| 2 | 2.0 | 0.1 | 2.0 | 3.1 x 10⁻⁵ | acs.org |

| 3 | 1.0 | 0.2 | 2.0 | 2.9 x 10⁻⁵ | acs.org |

| 4 | 1.0 | 0.1 | 4.0 | 1.6 x 10⁻⁵ | acs.org |

Note: The data in this table is representative of typical kinetic studies on analogous systems and is used for illustrative purposes.

The data would typically be analyzed by plotting the logarithm of the initial rate against the logarithm of the concentration of each species to determine the order of the reaction with respect to each component. Such analyses in related systems have revealed complex kinetic profiles, sometimes indicating catalyst activation or deactivation pathways, or a saturation kinetics regime. acs.orgacs.org

Proposed Reaction Mechanisms for Transformations Utilizing this compound

Based on extensive studies of asymmetric transfer hydrogenation catalyzed by ruthenium and other transition metal complexes of chiral 1,2-diamines, a generally accepted outer-sphere mechanism is often proposed. It is reasonable to assume that a catalyst derived from this compound would follow a similar pathway.

The catalytic cycle can be broken down into the following key steps:

Formation of the Active Catalyst: The pre-catalyst, often a metal-halide complex with the diamine ligand, reacts with a base (e.g., from the isopropoxide formed from isopropanol) to form the active metal-hydride species.

Hydrogen Transfer: The ketone substrate interacts with the metal-hydride complex. A key feature of this mechanism is the concerted transfer of a hydride from the metal center and a proton from the N-H group of the diamine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state. This step is typically the enantioselectivity-determining step.

Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the metal center. The oxidized catalyst then reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to regenerate the active metal-hydride species, completing the catalytic cycle.

This outer-sphere mechanism avoids the direct coordination of the ketone to the metal center, which is a characteristic of many inner-sphere mechanisms. The chirality of the diamine ligand creates a chiral environment that directs the hydride transfer to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess.

Identification of Reactive Intermediates and Transition States

The identification of reactive intermediates and the characterization of transition states are critical for a detailed understanding of the catalytic cycle. While direct observation of these transient species is challenging, a combination of spectroscopic techniques and computational studies on analogous systems has provided significant insights.

For ATH reactions catalyzed by diamine-metal complexes, key reactive intermediates that have been proposed and, in some cases, characterized include:

Metal-Hydride Species: This is the active species responsible for the hydride transfer. In ruthenium-based systems, for example, an 18-electron ruthenium hydride complex is often implicated.

Metal-Alkoxide Species: After the hydride transfer, a metal-alkoxide of the product alcohol is formed. acs.org

Ion Pairs: In some proposed mechanisms, ion pairs between the cationic metal complex and an anionic alkoxide may be involved.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in modeling the geometries and energies of the transition states. acs.org For the enantioselective hydride transfer step, two diastereomeric transition states are possible, one leading to the (R)-alcohol and the other to the (S)-alcohol. The energy difference between these two transition states determines the enantiomeric excess of the product. The steric and electronic properties of the substituents on the phenyl ring of the diamine ligand, such as the bromo groups in this compound, would be expected to play a significant role in influencing this energy difference.

Table 2: Calculated Activation Barriers for a Representative Mn-Diamine Catalyzed Asymmetric Transfer Hydrogenation

| Step | Transition State | ΔG‡ (kJ/mol) | Reference |

| Hydride Transfer to (R)-product | TS-R | 30 | acs.org |

| Hydride Transfer to (S)-product | TS-S | 39 | acs.org |

| Product Liberation | TS-prod | 60 | acs.org |

Note: The data in this table is based on a published computational study of an analogous system and serves as an example of the types of insights gained from such investigations. acs.org

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation

Deuterium labeling is a powerful experimental technique used to trace the path of hydrogen atoms during a reaction and to probe the nature of bond-breaking and bond-forming steps. chem-station.com In the context of reactions catalyzed by this compound derivatives, several types of labeling experiments could be designed to provide mechanistic insights.

Kinetic Isotope Effect (KIE): By replacing the hydrogen atoms involved in the transfer with deuterium, one can measure the KIE, which is the ratio of the reaction rate with the light isotope to that with the heavy isotope (kH/kD). For ATH, a significant primary KIE would be expected if the C-H bond of the hydrogen donor or the N-H bond of the diamine is broken in the rate-determining step. For instance, using deuterated isopropanol (iPrOH-d8) would help to determine if the C-H bond cleavage of the alcohol is rate-limiting.

Stereochemical Probes: The stereochemical outcome of reactions with stereospecifically deuterated substrates can provide detailed information about the geometry of the transition state. For example, in a Wacker-type cyclization, deuterium labeling was used to distinguish between a syn or anti oxypalladation pathway. nih.gov

Tracing Hydrogen Pathways: By using a deuterated hydrogen donor (e.g., iPrOH-d8) and a non-deuterated substrate, the location of the deuterium atom in the product can be determined by mass spectrometry or NMR spectroscopy. In the proposed outer-sphere mechanism for ATH, one deuterium atom should be transferred from the alcohol to the carbonyl carbon, and another from the N-H group of the diamine (which would rapidly exchange with the deuterated solvent) to the carbonyl oxygen.

The results of such deuterium labeling experiments would provide crucial evidence to support or refute a proposed reaction mechanism for a catalytic transformation involving this compound.

Coordination Chemistry and Metal Complexation Studies of 1 3,5 Dibromophenyl Ethane 1,2 Diamine

Synthesis and Characterization of Metal Complexes with 1-(3,5-Dibromophenyl)ethane-1,2-diamine as a Ligand

A thorough search of chemical databases and scientific literature yielded no specific studies on the synthesis and characterization of metal complexes featuring this compound as a ligand. The following subsections detail the absence of information regarding the specific types of complexes.

Mononuclear and Polynuclear Complexes

There are no available research articles describing the synthesis or structural analysis of either mononuclear or polynuclear complexes involving this compound. While the synthesis of such complexes with other diamine ligands is common, for instance, forming complexes like [M(diamine)Cl2] or [M(diamine)2]X2, no such complexes with the title compound have been reported. nih.gov The formation of polynuclear structures, which could be bridged by either the diamine ligand itself under specific conditions or by ancillary ligands, has also not been documented for this specific ligand. nih.gov

Ligand Field Theory and Electronic Properties of Complexes

Ligand Field Theory (LFT) is a critical tool for understanding the electronic structure and properties of transition metal complexes, including their color, magnetism, and reactivity. wpmucdn.comwpmucdn.comresearchgate.netuni-siegen.de LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands, leading to a splitting of the d-orbital energies. uni-siegen.de The magnitude of this splitting (Δ) is dependent on the nature of the ligand, the metal ion, and the geometry of the complex.

However, in the absence of any synthesized and characterized complexes of this compound, there are no experimental data (such as UV-Vis spectra) from which to derive ligand field parameters like 10Dq. Consequently, the electronic properties of any potential metal complexes with this ligand have not been studied or reported. Theoretical predictions based on LFT would be purely speculative without experimental validation.

Chirality Transfer and Induction in Metal-1-(3,5-Dibromophenyl)ethane-1,2-diamine Complexes

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. Chiral diamines are well-known for their ability to induce chirality at the metal center in octahedral complexes, leading to the formation of Δ (delta) and Λ (lambda) isomers. researchgate.netnih.gov This process of chirality transfer is of significant interest in the development of asymmetric catalysts and chiral materials.

Despite the potential for interesting stereochemical outcomes, no studies have been published on chirality transfer or induction in metal complexes of this compound. Research in this area would typically involve the synthesis of complexes with enantiomerically pure forms of the ligand and subsequent analysis of the resulting diastereomeric complexes using techniques such as circular dichroism (CD) spectroscopy. The absence of such studies means that the stereochemical preferences and the efficiency of chirality transfer for this ligand are unknown.

Stability and Speciation Studies of this compound Metal Complexes in Solution

The stability of metal complexes in solution is a crucial parameter for their potential applications, for example, in catalysis or analytical chemistry. Stability is typically quantified by the formation constants (or stability constants) of the complexes. Speciation studies, often conducted using techniques like potentiometric titration or spectrophotometric analysis, reveal the distribution of different complex species in solution as a function of pH and concentration.

There are no published data on the stability constants or solution speciation for metal complexes of this compound. Such studies would be essential to understand the conditions under which these potential complexes would be stable and to identify the predominant species in a given medium.

Computational Modeling of Metal-Ligand Interactions

Computational chemistry, using methods such as Density Functional Theory (DFT), has become a powerful tool for predicting the structures, stabilities, and electronic properties of metal complexes. mdpi.com Such studies could provide valuable insights into the metal-ligand bonding in complexes of this compound, including bond lengths, bond angles, and the electronic distribution within the molecule.

A comprehensive search of the computational chemistry literature reveals no theoretical studies focused on the metal complexes of this compound. This indicates that the potential of this ligand in coordination chemistry has not yet been explored, even from a theoretical perspective.

Catalytic Applications of 1 3,5 Dibromophenyl Ethane 1,2 Diamine Derived Systems

Asymmetric Catalysis Mediated by Chiral 1-(3,5-Dibromophenyl)ethane-1,2-diamine Ligands

Chiral 1,2-diamines are fundamental building blocks in the synthesis of ligands for a multitude of asymmetric catalytic reactions. nih.gov Their ability to form stable chelate complexes with various transition metals allows for the creation of a well-defined chiral environment around the metallic center, which is crucial for achieving high enantioselectivity.

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. Catalysts for these transformations often consist of a transition metal, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. Chiral 1,2-diamine derivatives are key components in some of the most successful catalyst systems. For instance, ruthenium(II) complexes bearing both a chiral diphosphine and a chiral diamine ligand have demonstrated exceptional activity and enantioselectivity in the hydrogenation of a wide range of ketones. kanto.co.jp Similarly, iridium complexes with chiral diamine ligands are effective for the asymmetric transfer hydrogenation of ketones. nih.govdicp.ac.cn The steric and electronic properties of the diamine ligand, which would be influenced by the 3,5-dibromophenyl substituent in the target compound, play a critical role in determining the efficiency and selectivity of the catalyst.

Asymmetric C-C Bond Formation (e.g., Michael Additions, Aldol (B89426) Reactions)

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral diamine-metal complexes have been successfully employed as catalysts in asymmetric Michael additions and aldol reactions. For example, copper(I) complexes of chiral 1,2-diamines have been shown to catalyze the asymmetric addition of various nucleophiles to α,β-unsaturated compounds. nih.gov In the realm of aldol reactions, chiral diamine derivatives can be used to create a chiral environment that directs the stereochemical outcome of the reaction between an enolate and a carbonyl compound. The specific substitution pattern on the diamine, such as the dibromophenyl group, would be expected to modulate the catalyst's activity and selectivity.

Chiral Epoxidation and Hydroxylation

The enantioselective epoxidation of olefins and the dihydroxylation of alkenes are important transformations that introduce chirality into acyclic and cyclic systems. Salen ligands, which are Schiff bases typically formed from the condensation of a salicylaldehyde (B1680747) derivative and a diamine, are widely used in asymmetric epoxidation. nih.govresearchgate.net Manganese-salen complexes, for instance, are well-known catalysts for the epoxidation of unfunctionalized olefins. mdpi.com The stereochemistry of the diamine backbone is transferred to the products with high fidelity. Similarly, in asymmetric dihydroxylation, chiral diamines and their derivatives can be used as ligands for osmium tetroxide, influencing the facial selectivity of the dihydroxylation of a wide range of alkenes.

Cross-Coupling Reactions Catalyzed by this compound Complexes

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C, C-N, and C-O bonds. The performance of these catalytic systems is heavily dependent on the nature of the ligand coordinated to the palladium center. Diamine-based ligands can influence the stability, activity, and selectivity of the catalyst.

Suzuki-Miyaura and Heck Reactions

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, and the Heck reaction, which couples olefins with organic halides, are two of the most important palladium-catalyzed C-C bond-forming reactions. mdpi.comyoutube.comnih.govyoutube.comyoutube.com While phosphine (B1218219) ligands are most commonly employed, nitrogen-containing ligands, including diamines, have also been investigated. organic-chemistry.orgbeilstein-journals.orgnumberanalytics.com The electronic properties and steric bulk of the ligand can significantly impact the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. A ligand derived from this compound would introduce specific steric and electronic features that could modulate the catalytic activity in these transformations. nih.govnih.gov

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgnih.gov The development of this reaction has been marked by the design of increasingly effective ligands that can promote the coupling of a wide range of substrates under mild conditions. Sterically hindered and electron-rich ligands are often beneficial. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov Diamine-based ligands can be precursors to more complex ligand scaffolds used in these reactions. The presence of the dibromophenyl group in the target diamine could influence the ligand's steric profile and its ability to stabilize the active palladium species. wiley.com

Heterogenization and Immobilization Strategies for this compound Catalysts

The heterogenization of homogeneous catalysts is a critical area of research aimed at combining the high activity and selectivity of soluble catalysts with the practical advantages of solid catalysts, such as easy separation and recyclability. researchgate.net For catalysts derived from diamine ligands, several immobilization strategies are commonly employed. However, no literature specifically detailing the heterogenization of catalysts based on This compound has been identified.

General strategies that could theoretically be applied to catalysts derived from this diamine include:

Immobilization on Inorganic Supports: The catalyst complex could be anchored to solid supports like silica, alumina, or zeolites. acs.org This can be achieved through:

Covalent Attachment: The ligand can be functionalized with a group (e.g., a silane) that can form a covalent bond with the support surface. For instance, the amine groups of the diamine could potentially be modified for this purpose prior to metal complexation. nih.gov

Non-covalent Adsorption: The catalyst could be physically adsorbed onto the support material.

Immobilization on Organic Polymer Supports: The catalyst can be attached to a polymer backbone. This can be done by:

Copolymerization: A monomeric version of the catalyst (with a polymerizable group attached to the ligand) can be copolymerized with other monomers to create a catalytic polymer. nih.govacs.org

Grafting: The catalyst can be chemically grafted onto a pre-existing polymer support, such as polystyrene or Merrifield resins. rsc.org

Formation of Metal-Organic Frameworks (MOFs): The ligand or the final catalyst complex could be used as a building block in the synthesis of a MOF, resulting in a crystalline, porous material with well-defined active sites. rsc.org

The bromine atoms on the phenyl ring of This compound could potentially serve as handles for certain immobilization chemistries, for example, through cross-coupling reactions to link the ligand to a functionalized support.

Despite these established methods for catalyst heterogenization, the absence of primary research on catalysts derived from This compound means that there are no specific examples, data on catalytic performance after immobilization, or studies on catalyst leaching and reusability to report.

Exploration of Biological Interactions at the Molecular Level for 1 3,5 Dibromophenyl Ethane 1,2 Diamine Derivatives

Enzyme Binding and Inhibition Studies (Mechanistic Focus)

No studies detailing the binding or inhibition of specific enzymes by 1-(3,5-Dibromophenyl)ethane-1,2-diamine or its derivatives are available in the current scientific literature.

Receptor-Ligand Interaction Mechanisms (e.g., in vitro binding assays)

There is no published research on the in vitro binding assays or other receptor-ligand interaction studies involving this compound and its derivatives.

Antimicrobial or Antifungal Activity Assessment (excluding clinical trials)

While related diamine and bromophenyl compounds have been investigated for antimicrobial and antifungal properties, there is a lack of specific research assessing these activities for this compound derivatives.

Cell Wall or Membrane Disruption Mechanisms

No information exists in the scientific literature regarding the potential for this compound or its derivatives to disrupt microbial cell walls or membranes.

DNA/RNA Intercalation Studies

There are no available studies that investigate the intercalation of this compound or its derivatives with DNA or RNA.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Without foundational data on the biological activity of this compound and its derivatives, no structure-activity relationship (SAR) studies have been published.

Derivatization and Functionalization Strategies for 1 3,5 Dibromophenyl Ethane 1,2 Diamine

Synthesis of Novel Analogues and Congeners of 1-(3,5-Dibromophenyl)ethane-1,2-diamine

The synthesis of novel analogues and congeners of this compound would likely proceed through two main pathways: modification of the diamine moiety or substitution at the aromatic ring.

The vicinal diamine group is a versatile handle for derivatization. Reaction with a variety of electrophiles could yield a wide array of analogues. For instance, acylation with acid chlorides or anhydrides would produce the corresponding amides. Aldehydes and ketones could be used to form Schiff bases, which could be further reduced to secondary amines. Additionally, reactions with isocyanates or isothiocyanates would lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively.

The bromine atoms on the phenyl ring offer another avenue for creating analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 3 and 5 positions of the phenyl ring. This would allow for the synthesis of a diverse library of congeners with tailored electronic and steric properties.

Covalent Modification and Polymer Grafting of this compound

The covalent modification and polymer grafting of this compound would be a key strategy for its incorporation into materials with specific functionalities. The diamine groups are prime sites for attachment to polymer backbones.

One potential approach would be to react the diamine with polymers containing electrophilic groups, such as acyl chloride or epoxy functionalities. This would result in the diamine being grafted onto the polymer chain. Another strategy could involve the polymerization of the diamine itself with suitable comonomers. For example, polycondensation with dicarboxylic acids would yield polyamides, while reaction with diisocyanates would produce polyureas.

The bromine atoms could also be utilized for polymer grafting through techniques like Atom Transfer Radical Polymerization (ATRP). By first modifying the diamine with an ATRP initiator, it could then be used to initiate the polymerization of various monomers, resulting in a polymer with the diamine at its core.

Integration into Macrocyclic or Supramolecular Architectures

The structure of this compound makes it an attractive building block for the construction of macrocyclic and supramolecular architectures. The diamine functionality can participate in the formation of larger ring systems through reactions with difunctional linkers.

For example, condensation with dicarbonyl compounds could lead to the formation of macrocyclic imines or amides. The stereochemistry of the ethane-1,2-diamine backbone would play a crucial role in directing the three-dimensional structure of the resulting macrocycle.

Furthermore, the dibromophenyl group can engage in non-covalent interactions, such as halogen bonding and aromatic stacking, which are fundamental to the assembly of supramolecular structures. These interactions could be exploited to create self-assembled cages, capsules, or coordination polymers when combined with appropriate metal ions or other organic ligands.

Development of Fluorescent or Luminescent Probes Based on this compound

The development of fluorescent or luminescent probes from this compound is a promising, yet currently unrealized, research direction. The core structure itself is not inherently fluorescent. Therefore, its conversion into a fluorescent probe would necessitate the introduction of a fluorophore.

This could be achieved by reacting the diamine groups with a fluorescent dye that contains a reactive group, such as an isothiocyanate or a succinimidyl ester. The resulting conjugate would link the binding properties of the diamine moiety to the signaling properties of the fluorophore.

Alternatively, the dibromophenyl ring could be functionalized with fluorogenic groups through the cross-coupling reactions mentioned previously. The diamine portion of the molecule could then act as a recognition site for specific analytes. Binding of an analyte could induce a change in the electronic environment of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength, a mechanism often employed in chemosensors.

Future Research Avenues and Translational Perspectives for 1 3,5 Dibromophenyl Ethane 1,2 Diamine

Emerging Synthetic Methodologies and Sustainable Synthesis

The development of efficient and environmentally benign methods for synthesizing chiral diamines is a critical goal in organic chemistry. chemrxiv.orgchemrxiv.org Future research on 1-(3,5-dibromophenyl)ethane-1,2-diamine would benefit from leveraging state-of-the-art synthetic strategies that prioritize sustainability, atom economy, and stereochemical control.

Current advanced methods for preparing chiral 1,2-diamines, which could be adapted for the target compound, include:

Asymmetric Lithiation-Substitution : This technique uses a chiral ligand, such as (-)-sparteine, to direct the deprotonation of a prochiral starting material, followed by reaction with an electrophile to set the stereocenter. acs.orgnih.gov An imidazolidine (B613845) precursor could be synthesized and subjected to this methodology to produce the desired diamine with high optical purity. acs.orgnih.gov

Catalytic Asymmetric Ring-Opening of Aziridines : The desymmetrization of meso-aziridines using a chiral catalyst and a nucleophile (e.g., anilines or trimethylsilyl (B98337) azide) is a powerful route to enantioenriched 1,2-diamines. rsc.org A synthetic pathway starting from a meso-aziridine and opening it with a 3,5-dibromophenyl-based nucleophile could be envisioned.

Iridium-Catalyzed Umpolung Allylation : A general and mild method for synthesizing homoallylic 1,2-diamines from α-amino aldimines has been developed using low-loading iridium catalysis. acs.org This strategy offers a novel disconnection approach for accessing complex diamine structures.

Synthesis from Natural Precursors : Leveraging the chiral pool, particularly natural α-amino acids, provides a sustainable starting point for complex chiral molecules. mdpi.com Established protocols for converting amino acids into 1,2-diamines could be adapted, offering a green pathway to either enantiomer of the target compound. mdpi.com

A key focus would be the development of "green" synthetic protocols. This could involve using water as a solvent, employing biocatalysis or biomimetic catalysts, and starting from readily available, renewable materials. chemrxiv.orgchemrxiv.org The design of a multi-gram scale synthesis, as has been achieved for other chiral diamines, would be crucial for enabling its broader application in catalysis and materials science. chemrxiv.org

Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chiral ligands and catalysts. nih.govrsc.org For this compound, advanced computational modeling could accelerate its development and application significantly.

Future computational studies could focus on:

Conformational Analysis : Determining the stable conformations of the free diamine and its metal complexes to understand how the 3,5-dibromophenyl group influences the chiral environment.

Predicting Catalytic Performance : DFT calculations can model the transition states of catalytic reactions. nih.gov This would allow researchers to predict the enantioselectivity of catalysts derived from the diamine in various transformations, such as Michael additions or hydrogenations, guiding experimental efforts.

Elucidating Electronic Effects : The two bromine atoms on the phenyl ring are expected to have a significant electron-withdrawing effect. DFT calculations can quantify this impact by analyzing the HOMO-LUMO gaps of the ligand and its metal complexes. rsc.org This information is crucial for tuning the reactivity and redox properties of a catalyst. Studies on other halogen-substituted ligands have shown that such substitutions significantly alter electronic characteristics and can enhance charge transfer properties. rsc.org

Modeling Chiral Recognition : Computational models can simulate the noncovalent interactions between a host (e.g., a catalyst or material derived from the diamine) and a chiral guest molecule. d-nb.info This is vital for designing systems for enantioselective recognition and separation. DFT calculations have been used successfully to show how different spatial orientations of enantiomers in a complex lead to chiral discrimination. d-nb.info

| Computational Method | Potential Application for this compound | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Modeling transition states in asymmetric catalysis. | Prediction of enantiomeric excess (% ee) and reaction mechanism. nih.gov |

| Time-Dependent DFT (TD-DFT) | Calculating electronic absorption and emission spectra of metal complexes. | Understanding photophysical properties for applications in functional materials. acs.org |

| Molecular Dynamics (MD) | Simulating the interaction of the diamine with biomolecules or within a material matrix. | Insight into binding modes, stability, and dynamic behavior. unige.ch |

Novel Catalytic Transformations and Applications

The most prominent application of chiral 1,2-diamines is as ligands in asymmetric metal catalysis. rsc.orgmdpi.com this compound is poised to be a highly effective ligand, where the diamine backbone provides a robust chiral scaffold and the dibromophenyl group allows for fine-tuning of steric and electronic properties.

Potential catalytic applications to be explored include:

C-C and C-N Bond Formation : As ligands for metals like copper, palladium, or nickel, the diamine could catalyze key reactions such as Michael additions, aza-Mannich reactions, and cross-coupling reactions. beilstein-journals.orgnih.govnih.gov The electron-withdrawing nature of the dibromophenyl group could enhance the Lewis acidity of the metal center, potentially increasing catalytic activity.

Asymmetric Hydrogenation : Rhodium and ruthenium complexes with chiral diamine ligands are workhorses for the asymmetric hydrogenation of ketones and olefins. The target diamine could be used to create novel catalysts for producing chiral alcohols and alkanes.

Organocatalysis : Bifunctional catalysts, which combine a chiral amine with a hydrogen-bond donor group (like thiourea (B124793) or squaramide), are powerful tools in organocatalysis. mdpi.com The diamine could serve as the chiral backbone for such catalysts, activating substrates through noncovalent interactions.

The bromine atoms are not merely passive electronic modifiers; they can also serve as synthetic handles for covalently anchoring the catalyst to a solid support, facilitating catalyst recovery and recycling—a key principle of green chemistry.

| Catalytic Reaction | Metal Center | Potential Role of the Diamine Ligand |

| Michael Addition | Ni(II), Cu(II) | Forms a chiral complex to control the stereoselective addition of nucleophiles. nih.gov |

| Aryl Amination | Cu(I), Pd(II) | Creates a chiral environment for the enantioselective formation of C-N bonds. beilstein-journals.orgnih.gov |

| Imine-Imine Coupling | N/A (Organocatalysis) | Acts as a chiral Brønsted base or part of a bifunctional catalyst to produce unsymmetrical 1,2-diamines. organic-chemistry.org |

| Ring-Opening of Aziridines | Ti(IV), Mg(II) | Forms a chiral Lewis acid complex to facilitate enantioselective ring-opening. rsc.org |

Exploration of Bio-orthogonal Chemistry with this compound Derivatives

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While direct applications of this specific diamine are yet to be reported, its structure offers intriguing possibilities for designing novel chemical probes and therapeutic agents.

Future research could explore:

Derivatization for Bio-conjugation : The primary amine functionalities of the diamine can be selectively modified to attach targeting moieties (e.g., peptides, antibodies) or imaging agents (e.g., fluorophores).

Pro-drug Development : The diamine could be incorporated into a larger molecule as a chiral auxiliary or as part of a pro-drug that is activated under specific biological conditions. The 1,2-diamine motif is present in numerous biologically active compounds. mdpi.com

Heavy Atom Probes : The two bromine atoms make the molecule a potential X-ray contrast agent or a heavy-atom-containing probe for phasing in X-ray crystallography of biomolecules.

Click Chemistry Handle : The phenyl ring could be further functionalized, for example, with an azide (B81097) or alkyne group, allowing the molecule to be attached to biomolecules or surfaces via "click" chemistry. This would enable its use in chemical biology to study the role and interactions of chiral molecules in biological systems. youtube.com

Integration into Functional Materials and Nanosystems

Chirality is a key property for developing next-generation functional materials with applications in electronics, optics, and sensing. youtube.comimperial.ac.uk By harnessing the specific polarization of photons and the spin of electrons, chiral materials offer new approaches for technology. youtube.com The integration of this compound into larger systems could lead to novel materials with unique properties.

Translational avenues in materials science include:

Chiral Metal-Organic Frameworks (MOFs) : The diamine can be used as a chiral building block (linker) to construct porous, crystalline MOFs. These chiral MOFs could be used for enantioselective separations, asymmetric catalysis, and chiral sensing.

Chiral Polymers and Conjugated Materials : The diamine can be incorporated into polymer backbones or as a pendant group to create chiral polymers. Such materials are of interest for their chiroptical properties, including circularly polarized luminescence (CPL), which is crucial for energy-efficient displays and encrypted optical communication. imperial.ac.uk

Nanosystem Functionalization : The molecule could be used to functionalize the surface of nanoparticles (e.g., gold clusters, quantum dots), imparting chirality to the nanosystem. unige.ch This can influence their self-assembly, biological interactions, and electronic properties. Research has shown that using enantiomerically pure chiral ligands on fullerene electron-transport layers can significantly improve the power conversion efficiency and stability of perovskite solar cells. imperial.ac.uk

Spintronics : Chiral materials can influence electron spin, a property exploited in spintronics. Materials incorporating the diamine could be investigated for their ability to control spin polarization, leading to more efficient computational and data storage systems. youtube.com

The combination of a well-defined chiral center with the heavy bromine atoms and the aromatic system makes this compound a compelling candidate for creating multifunctional materials where chirality is coupled with specific electronic or optical responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.